[Nle11]-SUBSTANCE P

NK1 receptor receptor binding affinity functional agonism

Choose [Nle11]-Substance P for its non-interchangeable oxidation resistance—the Nle11 substitution eliminates methionine sulfoxide formation that plagues native Substance P in long-duration incubations, dose-response curves, and chronic infusion models. With preserved NK1 receptor affinity (Kd=9.26±0.8nM in rat submaxillary gland), documented brain penetration (0.233±0.039%ID/g), and unique antagonist sensitivity profiles across guinea-pig ileum, hamster bladder, and dog carotid artery preparations, this analog delivers the reproducible pharmacology required for rigorous NK1 receptor characterization. Ideal for cAMP signaling, smooth muscle contractility, antagonist competition, and CNS neurogenic inflammation studies.

Molecular Formula C64H100N18O13
Molecular Weight 1329.6 g/mol
Cat. No. B612786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Nle11]-SUBSTANCE P
Molecular FormulaC64H100N18O13
Molecular Weight1329.6 g/mol
Structural Identifiers
InChIInChI=1S/C64H100N18O13/c1-4-5-22-42(54(69)86)75-58(90)46(34-38(2)3)74-53(85)37-73-55(87)47(35-39-17-8-6-9-18-39)79-59(91)48(36-40-19-10-7-11-20-40)80-57(89)43(26-28-51(67)83)76-56(88)44(27-29-52(68)84)77-60(92)50-25-16-33-82(50)63(95)45(23-12-13-30-65)78-61(93)49-24-15-32-81(49)62(94)41(66)21-14-31-72-64(70)71/h6-11,17-20,38,41-50H,4-5,12-16,21-37,65-66H2,1-3H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,87)(H,74,85)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,91)(H,80,89)(H4,70,71,72)
InChIKeyZEPTUBCWHRSMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Nle11]-Substance P: A Methionine-Oxidation Resistant NK1 Receptor Agonist for Reliable Neuropeptide Research


[Nle11]-Substance P (CAS 57462-42-7) is a synthetic undecapeptide analog of the endogenous tachykinin neuropeptide Substance P, wherein the C-terminal methionine at position 11 is replaced by norleucine (Nle) to prevent methionine oxidation [1]. This substitution yields a compound with preserved NK1 receptor agonist activity and spasmogenic potency comparable to native Substance P, while offering enhanced chemical stability in solution . [Nle11]-Substance P is widely employed as a pharmacological tool to probe NK1 receptor signaling pathways in neurogenic inflammation, pain transmission, and smooth muscle contractility assays [2].

Why [Nle11]-Substance P Cannot Be Replaced by Unmodified Substance P or Other Tachykinin Analogs


Generic substitution of [Nle11]-Substance P with native Substance P or other NK1 agonists introduces significant experimental variability due to the inherent susceptibility of methionine-containing peptides to oxidation, which can lead to rapid loss of bioactivity, formation of inactive sulfoxide derivatives, and inconsistent dose-response relationships [1]. Furthermore, the specific Nle11 substitution confers distinct pharmacological properties—including differential antagonist sensitivity and altered blood-brain barrier permeability—that are not recapitulated by other Substance P analogs such as [Sar9,Met(O2)11]-SP or [Pro9]-SP, which exhibit divergent receptor activation profiles and tissue-specific potencies [2]. The evidence below quantifies precisely why [Nle11]-Substance P is a non-interchangeable reagent for rigorous NK1 receptor research.

[Nle11]-Substance P: Quantitative Differential Evidence vs. Native Substance P and Structural Analogs


Preserved NK1 Receptor Affinity and Functional Potency: [Nle11]-Substance P Matches Native Substance P in Binding and Contractility Assays

In rat brain radioreceptor assays, cyclic analogs containing the Nle11 substitution exhibit the highest relative affinity among tested Substance P derivatives, with [Cys5,Cys6,Nle11]-SP demonstrating superior binding compared to [Cys5,Cys11]-SP5-11-NH2 and [Cys6,Cys11]-SP5-11-NH2 [1]. In functional smooth muscle preparations, [Nle11]-Substance P retains full agonist activity at NK1 receptors with potency comparable to native Substance P; in stimulated guinea-pig ileum, the spasmogenic activity of [Nle11]-Substance P is preserved in the same potency order as unmodified Substance P [2]. Additionally, a radioiodinated derivative, [125I-Tyr1, Nle11]-SP, binds to rat submaxillary gland homogenates with a Kd of 9.26 ± 0.8 nM and Bmax of 250 ± 20 fmol/mg protein, confirming high-affinity interaction with native NK1 binding sites [3]. This evidence establishes that Nle11 substitution does not compromise NK1 receptor engagement.

NK1 receptor receptor binding affinity functional agonism Substance P analog

Methionine Oxidation Avoidance: [Nle11]-Substance P Eliminates a Critical Stability Liability Inherent to Native Substance P

Native Substance P contains a C-terminal methionine residue (Met11) that is highly susceptible to oxidation, forming methionine sulfoxide derivatives that exhibit markedly reduced biological activity [1]. The substitution of norleucine (Nle) for methionine at position 11 in [Nle11]-Substance P completely eliminates this oxidative liability while preserving the hydrophobic character and chain length of the native residue [2]. This modification prevents the time-dependent loss of agonist activity observed with native Substance P during prolonged experimental manipulations, cell culture incubations, and storage in aqueous buffers . The oxidation resistance is a direct consequence of replacing the oxidizable thioether side chain of methionine with the chemically inert methylene chain of norleucine.

peptide stability methionine oxidation norleucine substitution Substance P analog

Differential Antagonist Sensitivity: [Nle11]-Substance P Distinguishes NK1 Receptor Subtypes via Unique Pharmacological Fingerprint

In comparative studies across multiple smooth muscle preparations, Substance P analogs containing the Nle11 substitution exhibit a distinct antagonist sensitivity profile that differs from both native Substance P and other modified tachykinins. Specifically, [D-Tyr4,D-Trp7,9,Nle11]SP-(4-11) acts as the most potent tachykinin antagonist in hamster and dog urinary bladder assays, whereas antagonists lacking the Nle11 modification (e.g., [D-Pro4,Lys6,D-Trp7,9,10,Phe11]SP-(4-11)) show competitive but quantitatively different inhibition patterns against Substance P and neurokinin A [1]. This differential pharmacological fingerprint enables researchers to discriminate between NK1 receptor subtypes and tissue-specific tachykinin pharmacology using [Nle11]-Substance P as a reference agonist [2].

NK1 receptor subtypes tachykinin antagonists pharmacological selectivity Substance P analog

Blood-Brain Barrier Permeability: [3H]Nle11-Substance P Exhibits Quantifiable, Region-Specific Brain Uptake

In vivo brain uptake studies using intracarotid injection in male rats demonstrate that [3H]Nle11-Substance P achieves statistically significant brain penetration compared to the vascular reference marker [14C]inulin. At 15 seconds post-injection, [3H]Nle11-SP reached 0.233 ± 0.039% of injected radioactivity per gram tissue wet weight, significantly higher than [14C]inulin (0.143 ± 0.009%, p < 0.001) [1]. Region-specific analysis revealed elevated uptake in cortical areas, caudal brain regions, and circumventricular organs, confirming that [Nle11]-Substance P can access brain parenchyma following systemic administration . This property distinguishes it from other Substance P analogs that show negligible or undetectable brain penetration.

blood-brain barrier neuropharmacokinetics brain uptake Substance P analog

Optimized Research Applications for [Nle11]-Substance P Based on Quantified Differential Evidence


NK1 Receptor Pharmacology: Stable Agonist for Binding, Signaling, and Functional Assays

Leverage [Nle11]-Substance P's preserved NK1 receptor affinity (Kd = 9.26 ± 0.8 nM in rat submaxillary gland) [1] and oxidation resistance to conduct reproducible receptor binding assays, cAMP signaling studies, and smooth muscle contractility experiments without the confounding effects of methionine sulfoxide formation. This analog is ideal for long-duration incubations, dose-response curve generation, and antagonist competition studies where native Substance P would degrade and introduce variability.

Blood-Brain Barrier Penetration Studies: Quantifiable Brain Uptake for Central NK1 Research

Utilize [3H]Nle11-Substance P's demonstrated brain penetration (0.233 ± 0.039% injected radioactivity/g tissue) [2] to investigate central nervous system NK1 receptor distribution, neurogenic inflammation in brain parenchyma, and CNS-mediated behavioral responses to systemic tachykinin administration. The quantifiable, region-specific uptake pattern enables precise pharmacokinetic-pharmacodynamic correlation in neuropharmacology studies.

NK1 Receptor Subtype Discrimination: Pharmacological Tool for Tissue-Specific Receptor Characterization

Employ [Nle11]-Substance P as a reference agonist in antagonist profiling studies to distinguish NK1 receptor subtypes across different smooth muscle preparations [3]. The unique sensitivity of Nle11-containing analogs to antagonists like [D-Tyr4,D-Trp7,9,Nle11]SP-(4-11) enables researchers to classify tissue-specific receptor populations in guinea-pig ileum, hamster urinary bladder, dog carotid artery, and other pharmacological preparations.

In Vivo Neurogenic Inflammation Models: Oxidation-Resistant Agonist for Central and Peripheral Studies

Apply [Nle11]-Substance P in animal models of neurogenic inflammation, pain transmission, and immune modulation where sustained NK1 receptor activation is required [4]. The compound's resistance to methionine oxidation ensures consistent agonist activity throughout the experimental time course, making it suitable for studies involving repeated dosing, chronic infusion, or ex vivo tissue analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Nle11]-SUBSTANCE P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.